molecular formula C9H10Br2 B14295021 2,7-Nonadiyne, 1,9-dibromo- CAS No. 115227-67-3

2,7-Nonadiyne, 1,9-dibromo-

Cat. No.: B14295021
CAS No.: 115227-67-3
M. Wt: 277.98 g/mol
InChI Key: AMADGFSZMVRHFM-UHFFFAOYSA-N
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Description

2,7-Nonadiyne, 1,9-dibromo- is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of 2,7-nonadiyne, where bromine atoms are attached to the first and ninth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Nonadiyne, 1,9-dibromo- typically involves the bromination of 2,7-nonadiyne. The reaction can be carried out using bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via the addition of bromine across the triple bonds of 2,7-nonadiyne, resulting in the formation of the dibromo derivative.

Industrial Production Methods

While specific industrial production methods for 2,7-Nonadiyne, 1,9-dibromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Nonadiyne, 1,9-dibromo- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form non-brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different halogens or functional groups replacing the bromine atoms.

    Reduction: Non-brominated 2,7-nonadiyne.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2,7-Nonadiyne, 1,9-dibromo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Nonadiyne, 1,9-dibromo- involves its interaction with molecular targets through its bromine atoms and triple bonds. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2,7-Nonadiyne: The parent compound without bromine atoms.

    1,9-Dichloro-2,7-nonadiyne: A similar compound with chlorine atoms instead of bromine.

    2,7-Decadiyne: A homologous compound with an additional carbon atom.

Uniqueness

2,7-Nonadiyne, 1,9-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated and chlorinated analogs. This makes it valuable for specific applications where bromine’s reactivity is advantageous.

Properties

CAS No.

115227-67-3

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1,9-dibromonona-2,7-diyne

InChI

InChI=1S/C9H10Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-3,8-9H2

InChI Key

AMADGFSZMVRHFM-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCBr)CC#CCBr

Origin of Product

United States

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